C25H18Cl2N2O3S2

Description

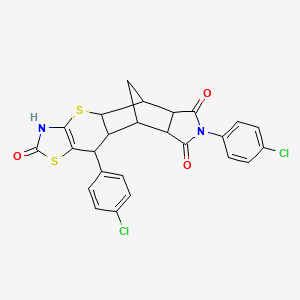

The compound with the molecular formula C25H18Cl2N2O3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C25H18Cl2N2O3S2 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |

InChI |

InChI=1S/C25H18Cl2N2O3S2/c26-11-3-1-10(2-4-11)16-17-14-9-15(20(17)33-22-21(16)34-25(32)28-22)19-18(14)23(30)29(24(19)31)13-7-5-12(27)6-8-13/h1-8,14-20H,9H2,(H,28,32) |

InChI Key |

SZPKYMSJSMGNOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)Cl)SC6=C(C3C7=CC=C(C=C7)Cl)SC(=O)N6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H18Cl2N2O3S2 typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally involves the following steps:

Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.

Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

C25H18Cl2N2O3S2: can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C25H18Cl2N2O3S2: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C25H18Cl2N2O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Conclusion

The compound This compound is a versatile molecule with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for scientists and researchers.

Biological Activity

C25H18Cl2N2O3S2 is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular formula suggests it may exhibit diverse biological activities due to its varied functional groups.

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, coumarin derivatives, which share some structural characteristics, have been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1-4 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Klebsiella pneumoniae | 3.125 µg/mL |

| Pseudomonas aeruginosa | 6.25 µg/mL |

These findings suggest that this compound may also possess similar antimicrobial activities, warranting further investigation into its efficacy against resistant strains and other pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, studies on related compounds revealed:

- Inhibition of cell growth in various cancer cell lines.

- Induction of apoptosis through intrinsic pathways.

- Cell cycle arrest at specific phases.

A notable case study involved the evaluation of a coumarin derivative that demonstrated potent cytotoxicity against human cancer cell lines with an IC50 value as low as 5 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with DNA replication processes in bacterial and cancer cells.

- Reactive oxygen species (ROS) generation: This leads to oxidative stress, which can trigger apoptosis in cancer cells.

- Disruption of cellular membranes: Antimicrobial compounds often disrupt membrane integrity, leading to cell lysis.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on a series of coumarin derivatives including this compound revealed that modifications in the chemical structure significantly influenced antimicrobial potency. The study established that electron-donating groups enhanced activity against Gram-positive bacteria while electron-withdrawing groups were more effective against Gram-negative strains . -

Cancer Cell Line Study:

In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that the compound could be a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.